molecular formula C17H19NO3S B224782 [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline

[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline

Cat. No.: B224782
M. Wt: 317.4 g/mol
InChI Key: VKIGMXQNPQPCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxy group, dimethyl groups, and a benzenesulfonyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting with the preparation of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2,4-dimethylbenzenesulfonyl chloride: An intermediate used in the synthesis of the target compound.

    3,5-dimethoxy-2-(4-methoxyphenyl)diazenylphenol: A related compound with similar structural features.

    5-methoxy-2,4-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide: Another compound with a similar sulfonyl group.

Uniqueness

[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline is unique due to its specific combination of functional groups and its indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO3S/c1-12-10-13(2)17(11-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3

InChI Key

VKIGMXQNPQPCQY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

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